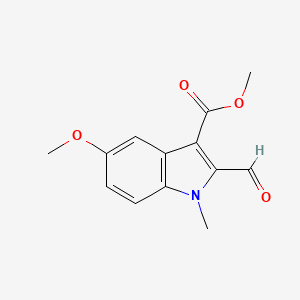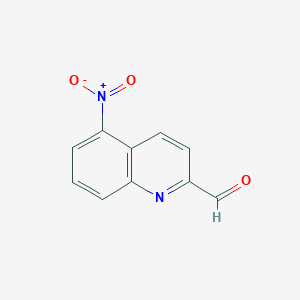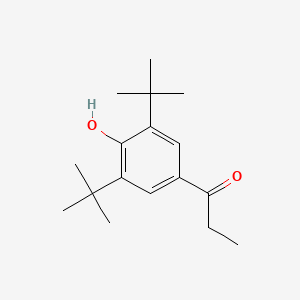![molecular formula C12H18O B8806207 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone CAS No. 62501-24-0](/img/structure/B8806207.png)
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C12H18O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone typically involves the reaction of camphene with acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar structure but different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another bicyclic compound with a similar carbon skeleton but lacking the ketone functional group.
Uniqueness
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone is unique due to its specific combination of a bicyclic structure and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
62501-24-0 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-5-10-11(12(10,3)4)6-9(7)8(2)13/h5,9-11H,6H2,1-4H3 |
InChIキー |
DXLORVVCLBWYCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(C2(C)C)CC1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


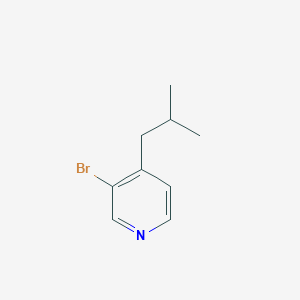
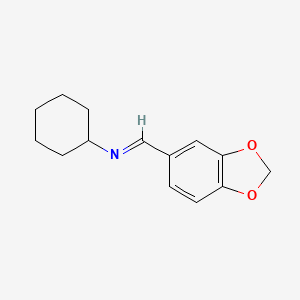
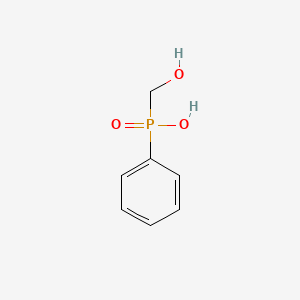
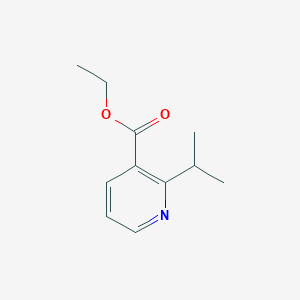
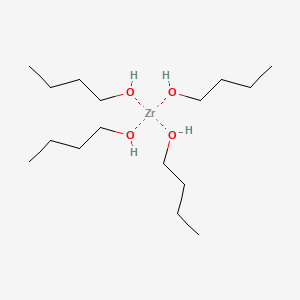
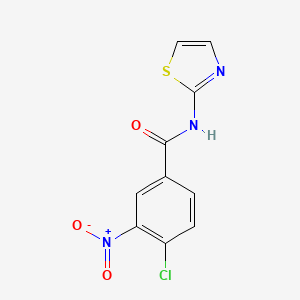
![tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate](/img/structure/B8806157.png)
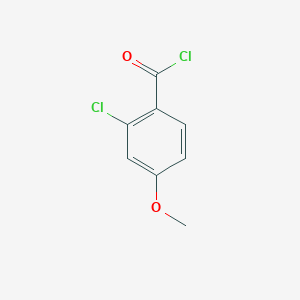

![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B8806187.png)
